(4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine
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Overview
Description
(4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine is a complex organic compound that belongs to the class of triazolothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolothiadiazole core and subsequent functionalization to introduce the methoxyphenoxy and dimethylamine groups. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazolothiadiazole ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it valuable for the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of (4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it has been shown to inhibit key enzymes involved in cell cycle regulation and apoptosis, thereby preventing cancer cell growth and inducing programmed cell death.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Disilane-bridged architectures: Known for their unique electronic properties and applications in optoelectronic materials.
Ethyl acetoacetate: Commonly used in organic synthesis and known for its keto-enol tautomerism.
Uniqueness
What sets (4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine apart from these similar compounds is its multifunctional nature It combines the structural features of triazolothiadiazole and methoxyphenoxy groups, providing a unique platform for diverse chemical reactions and biological activities
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19N5O2S/c1-23(2)14-6-4-13(5-7-14)18-22-24-17(20-21-19(24)27-18)12-26-16-10-8-15(25-3)9-11-16/h4-11H,12H2,1-3H3 |
InChI Key |
XEGYKJJRTUVBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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